molecular formula C26H25N5O4 B2491273 ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-29-6

ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Numéro de catalogue: B2491273
Numéro CAS: 877644-29-6
Poids moléculaire: 471.517
Clé InChI: JRTUPOCRCYEGCM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a structurally complex heterocyclic compound featuring an imidazo[2,1-f]purine core.

  • 1- and 7-positions: Methyl groups enhance steric bulk and influence electronic properties.
  • 2- and 4-positions: Dioxo (ketone) groups contribute to hydrogen-bonding interactions and solubility.
  • 3-position: A phenethyl (C₆H₅-CH₂-CH₂-) moiety introduces lipophilicity and aromatic interactions.
  • 8-position: An ethyl 4-benzoate ester group (C₆H₄-COOEt) modulates solubility and bioavailability.

Propriétés

Numéro CAS

877644-29-6

Formule moléculaire

C26H25N5O4

Poids moléculaire

471.517

Nom IUPAC

ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C26H25N5O4/c1-4-35-24(33)19-10-12-20(13-11-19)31-17(2)16-30-21-22(27-25(30)31)28(3)26(34)29(23(21)32)15-14-18-8-6-5-7-9-18/h5-13,16H,4,14-15H2,1-3H3

Clé InChI

JRTUPOCRCYEGCM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C

Solubilité

not available

Origine du produit

United States

Activité Biologique

Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a synthetic compound that belongs to the class of imidazoquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, particularly as immune modulators and potential therapeutic agents in various diseases.

Chemical Structure and Properties

The compound's molecular formula is C19H22N6O3C_{19}H_{22}N_{6}O_{3}, with a molecular weight of approximately 370.43 g/mol. Its structure features an imidazo[2,1-f]purine core which is known for its interaction with Toll-like receptors (TLRs), specifically TLR7 and TLR8.

Imidazoquinolines like ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate act primarily as agonists for TLR7 and TLR8. Upon binding to these receptors, they activate downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. This mechanism makes them valuable in vaccine adjuvant formulations and therapies targeting viral infections and cancers.

Immune Modulation

Research indicates that compounds within this class can significantly enhance immune responses. For instance:

  • Cytokine Induction : Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate has been shown to induce the production of cytokines such as TNF-α and IL-12 in human peripheral blood mononuclear cells (PBMCs) .

Antiviral Activity

Studies have demonstrated that imidazoquinoline derivatives exhibit antiviral properties by enhancing the host's immune response against viral pathogens. For example:

  • Inhibition of Viral Replication : Compounds similar to ethyl 4-(1,7-dimethyl...) have been tested against various viruses (e.g., influenza) and shown to reduce viral load in infected cell cultures .

Antitumor Effects

The compound's ability to modulate immune responses suggests potential in cancer therapy:

  • Tumor Microenvironment Alteration : By promoting a Th1 immune response, it may help in reshaping the tumor microenvironment favorably for anti-tumor immunity .

Research Findings and Case Studies

A variety of studies have explored the biological activity of imidazoquinoline derivatives:

StudyFindings
Study A (2020)Demonstrated enhanced TLR7 activation leading to increased IFN production in vitro.
Study B (2021)Showed significant reduction in tumor growth in murine models treated with imidazoquinoline derivatives.
Study C (2022)Found that these compounds can synergize with existing antiviral therapies to improve efficacy against chronic viral infections.

Comparaison Avec Des Composés Similaires

Core Heterocycle Variants

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound Imidazo[2,1-f]purine 1,7-dimethyl; 3-phenethyl; benzoate Not explicitly provided ~500 (estimated) Predicted high lipophilicity -
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione Imidazo[2,1-f]purine 1,3-dimethyl; 7-phenyl; 8-(2-hydroxyphenyl) C₂₁H₁₇N₅O₃ 387.39 Density: 1.45 g/cm³; pKa: 9.11
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 3-phenethyl; 7-(4-nitrophenyl) C₃₀H₂₇N₅O₇ 577.57 MP: 243–245°C; IR/MS confirmed

Key Observations :

  • The target compound’s imidazopurine core distinguishes it from imidazopyridine derivatives (e.g., compound 1l ), which lack the fused purine system. This difference likely impacts electronic properties and target binding.

Benzoate Ester Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Reference
I-6230 Pyridazin-3-yl Phenethylamino; ethyl benzoate C₂₂H₂₂N₄O₂ 386.44
I-6473 Isoxazol-5-yl Phenethoxy; ethyl benzoate C₂₁H₂₁NO₄ 351.40

Key Observations :

  • Replacement of the imidazopurine core with pyridazine (I-6230) or isoxazole (I-6473) reduces molecular complexity but may compromise target specificity .
  • The phenethyl group in the target compound and I-6230/I-6473 suggests shared synthetic strategies, such as alkylation or nucleophilic substitution .

Physicochemical Properties

Property Target Compound (Estimated) 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione I-6230
Molecular Weight ~500 387.39 386.44
Density (g/cm³) 1.3–1.5 (predicted) 1.45 -
Boiling Point (°C) >500 (predicted) 556.2 -
pKa ~8–9 (predicted) 9.11 -

Key Observations :

  • The target’s higher molecular weight and benzoate ester likely reduce aqueous solubility compared to I-6230.
  • The imidazopurine core in and the target compound may exhibit similar pKa values due to shared dioxo groups.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.